molecular formula C30H32ClN7O2 B611368 THZ531 CAS No. 1702809-17-3

THZ531

Número de catálogo: B611368
Número CAS: 1702809-17-3
Peso molecular: 558.1 g/mol
Clave InChI: RUBYHLPRZRMTJO-MOVYNIQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THZ531 es un inhibidor de molécula pequeña que se dirige a las quinasas dependientes de ciclinas 12 y 13. Estas quinasas desempeñan funciones cruciales en la regulación de la elongación transcripcional y el procesamiento del ARN, incluido el empalme del ARN mensajero y el procesamiento del ARN de extremo 3'. La inhibición de estas quinasas por this compound ha demostrado un potencial significativo en la investigación del cáncer, particularmente en la focalización de dependencias transcripcionales en varios tipos de cáncer .

Aplicaciones Científicas De Investigación

Key Applications

  • Cancer Treatment
    • Multiple Myeloma : THZ531 has shown heightened efficacy against multiple myeloma cells, leading to significant cell death and extensive alterations in gene expression. In studies, treatment with this compound resulted in the downregulation of over 4,000 genes in sensitive cell lines, indicating its potential as a therapeutic agent for this malignancy .
    • Ewing’s Sarcoma : Research indicates that this compound effectively inhibits Ewing’s sarcoma cells, demonstrating its broad applicability across different cancer types .
    • Triple-Negative Breast Cancer : Inhibitory effects on triple-negative breast cancer cells have been observed, suggesting that this compound may be beneficial for treating this aggressive cancer subtype .
  • Gene Expression Modulation
    • This compound significantly alters global gene expression profiles in treated cells. For instance, RNA sequencing revealed that treatment led to the downregulation of genes involved in critical cellular pathways such as NF-kB signaling and p53 pathways .
  • Induction of BRCAness
    • In multiple myeloma cells, this compound has been shown to induce a state reminiscent of BRCA-deficient cells, enhancing sensitivity to DNA-damaging agents. This characteristic could be exploited to develop combination therapies that leverage the vulnerabilities created by this compound treatment .

Data Tables

Application Area Cell Line IC50 (nM) Key Findings
Multiple MyelomaKMS18200Downregulation of 4,000 genes; increased apoptosis
Ewing’s SarcomaEwing's Cell Lines100-200Significant reduction in cell viability
Triple-Negative Breast CancerTNBC Cell Lines158Effective growth inhibition observed

Case Studies

  • Multiple Myeloma Sensitivity Study
    • A study involving KMS18 and KMS28 cell lines treated with this compound showed a dose-dependent increase in apoptotic markers such as Annexin V positivity. The treatment also led to significant downregulation of genes involved in DNA repair mechanisms, indicating that this compound effectively disrupts cellular survival pathways .
  • Ewing’s Sarcoma Response
    • In Ewing's sarcoma models, this compound treatment resulted in substantial decreases in cell proliferation and altered expression of genes linked to tumor growth and survival. The compound's ability to induce apoptosis was confirmed through various assays including PARP cleavage analysis .
  • Triple-Negative Breast Cancer Analysis
    • Research indicated that this compound inhibited the growth of triple-negative breast cancer cells by targeting CDK12/13 pathways, resulting in reduced cellular proliferation and altered gene expression profiles associated with aggressive tumor behavior .

Mecanismo De Acción

THZ531 ejerce sus efectos al unirse covalentemente a los residuos de cisteína en las quinasas dependientes de ciclinas 12 y 13. Esta unión inhibe la actividad de estas quinasas, lo que lleva a la interrupción de la elongación transcripcional y el procesamiento del ARN. La inhibición de estas quinasas da como resultado la regulación a la baja de los genes involucrados en las vías de reparación del ADN, lo que hace que las células cancerosas sean más susceptibles al daño del ADN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: THZ531 se sintetiza mediante una serie de reacciones químicas que implican la formación de un enlace covalente con residuos de cisteína remotos. La síntesis implica el uso de reactivos y condiciones específicas para lograr la estructura química deseada.

Métodos de producción industrial: La producción industrial de this compound implica la escalabilidad de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del compuesto. El proceso normalmente implica múltiples pasos de purificación para eliminar las impurezas y lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: THZ531 se somete a varias reacciones químicas, incluida la unión covalente con residuos de cisteína en las proteínas diana. Esta inhibición covalente es irreversible y conduce a la inhibición de las quinasas dependientes de ciclinas 12 y 13 .

Reactivos y condiciones comunes: La síntesis de this compound implica el uso de reactivos como cloroindol, piperidina y dimetilamino butenamida. Las condiciones de reacción incluyen temperaturas específicas, solventes y catalizadores para facilitar la formación de los enlaces químicos deseados .

Principales productos formados: El principal producto formado a partir de la síntesis de this compound es el propio compuesto, que se caracteriza por su capacidad para inhibir las quinasas dependientes de ciclinas 12 y 13. La estructura del compuesto incluye una porción de cloroindol y un enlace amida, que son críticos para su actividad inhibitoria .

Actividad Biológica

THZ531 is a selective covalent inhibitor targeting cyclin-dependent kinases 12 and 13 (CDK12/13), which play crucial roles in regulating gene transcription, particularly in cancer cells. This compound has garnered attention due to its potential therapeutic applications in various malignancies, including high-grade serous ovarian cancer (HGSOC) and multiple myeloma (MM). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on gene expression, and implications for cancer treatment.

This compound functions by irreversibly binding to CDK12/13, leading to significant alterations in transcriptional regulation. The binding occurs at a cysteine residue outside the kinase domain, which results in the inhibition of RNA polymerase II (Pol II) phosphorylation, specifically at Ser2. This inhibition disrupts transcription elongation and leads to decreased expression of genes involved in DNA damage response (DDR) and oncogenic transcriptional programs.

Key Findings from Research Studies

  • Inhibition of Oncogenic Pathways :
    • In studies involving various cancer cell lines, this compound was shown to downregulate a large set of genes associated with proliferation and survival pathways. In particular, significant downregulation was observed in genes related to the MYC and mTOR-AKT pathways .
    • A transcriptomic analysis revealed that this compound treatment resulted in the downregulation of 2,405 genes after 6 hours and 2,914 genes after 24 hours across sensitive cell lines .
  • Effects on Multiple Myeloma :
    • This compound induced a state of BRCAness in MM cells, making them more susceptible to DNA repair inhibitors such as PARP inhibitors. This effect was characterized by profound changes in the expression levels of DDR genes post-treatment .
    • Apoptotic assays demonstrated increased cell death in MM cell lines treated with this compound, correlating with elevated levels of cleaved PARP, indicating activation of apoptotic pathways .
  • Synergistic Effects with Other Therapies :
    • In HGSOC models, this compound reduced EGFR protein levels and enhanced sensitivity to Lapatinib, suggesting potential for combination therapies .
    • The combination of this compound with DNA-PK inhibitors showed synergistic effects on cell viability in MM cells, further supporting its role in enhancing the efficacy of existing treatments .

Table 1: Gene Expression Changes Induced by this compound Treatment

Cell LineTreatment DurationDownregulated GenesNotable Pathways Affected
Z1386 hours2,405MYC, mTOR-AKT
Z13824 hours2,914Proliferation, Survival
KMS186 hours4,000DDR Pathways
RPMI-82266 hours1,170Minimal Effect

Table 2: Apoptotic Response to this compound

Cell LineConcentration (nM)Annexin V+ Cells (%)Cleaved PARP Levels
KMS18100IncreasedHigh
KMS28200IncreasedHigh
RPMI-8226200MinimalLow

Case Studies

Case Study: High-Grade Serous Ovarian Cancer (HGSOC)
In a study examining the effects of this compound on HGSOC cells and patient-derived organoids (PDOs), researchers found that treatment led to reduced cell viability and altered gene expression profiles consistent with decreased tumor growth. The study highlighted the potential for combining this compound with other targeted therapies to overcome resistance mechanisms commonly seen in HGSOC patients .

Case Study: Multiple Myeloma
Another investigation focused on multiple myeloma cells demonstrated that this compound treatment significantly downregulated genes involved in DNA repair pathways. The study reported that combining this compound with DNA repair inhibitors resulted in synthetic lethality, suggesting a promising therapeutic strategy for treating resistant MM cases .

Propiedades

IUPAC Name

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYHLPRZRMTJO-MOVYNIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.